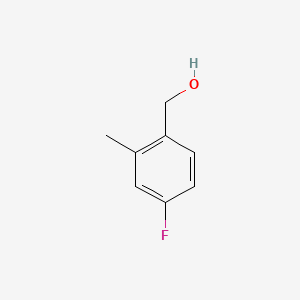

4-Fluoro-2-methylbenzyl alcohol

描述

Significance of Fluorinated Benzyl (B1604629) Alcohols in Modern Chemistry and Life Sciences

Fluorinated benzyl alcohols, as a class, are of considerable importance in modern chemical and life sciences. The introduction of fluorine into a benzyl alcohol framework can profoundly influence the molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can alter the acidity of the benzylic proton, impact the molecule's conformation, and enhance metabolic stability and membrane permeability. chemsynthesis.com These modifications are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.govchemsynthesis.com Consequently, fluorinated compounds are integral to a significant portion of pharmaceuticals and agrochemicals currently on the market. nih.gov The development of new synthetic methods to create a diverse array of fluorinated compounds remains a vibrant area of research, driven by their broad applications. chemsynthesis.com

Contextualizing 4-Fluoro-2-methylbenzyl Alcohol within Aromatic Alcohol Chemistry

Aromatic alcohols, or benzyl alcohols, are a fundamental class of organic compounds characterized by a hydroxyl group attached to a benzylic carbon. nih.gov They serve as versatile intermediates in organic synthesis, participating in a wide range of chemical transformations. The reactivity of the hydroxyl group and the aromatic ring can be finely tuned by the presence of substituents.

In the case of this compound, the fluorine atom at the para position and the methyl group at the ortho position to the hydroxymethyl group create a unique electronic and steric environment. This specific substitution pattern differentiates it from its isomers, such as 4-Fluoro-alpha-methylbenzyl alcohol, where the methyl group is on the carbinol carbon, and influences its reactivity and the properties of its derivatives. chemimpex.comsigmaaldrich.com The presence of these groups can direct further chemical modifications and is key to its utility as a specialized building block. chemscene.com

Overview of Key Research Avenues for this compound Derivatives

The primary research application for this compound is as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. A significant example is its use in the preparation of 4-fluoro-2-methylbenzonitrile (B118529). google.com This nitrile is a crucial building block for the synthesis of Trelagliptin, an antidiabetic drug. google.com A patented process describes the reaction of this compound to yield this important intermediate, highlighting the compound's role in constructing complex and therapeutically relevant scaffolds. google.com

While its application in the synthesis of Trelagliptin is a well-documented avenue, the potential for creating other derivatives for medicinal, agrochemical, or material science applications remains an active area of exploration. Its structural motifs are of interest in the development of new bioactive compounds.

Emerging Trends and Future Directions in this compound Research

The future of research involving this compound is intrinsically linked to the broader trends in fluorine chemistry and the demand for novel, functionalized molecules. One emerging trend is the development of more efficient and environmentally benign synthetic routes to access fluorinated building blocks. bcpmdb.com

Furthermore, there is a growing interest in the "late-stage fluorination" of complex molecules, and while this compound is pre-fluorinated, the principles of its synthesis and reactivity contribute to this knowledge base. bcpmdb.com The exploration of new catalytic systems and reagents for the transformation of fluorinated benzyl alcohols into a wider array of derivatives is an ongoing endeavor. organic-chemistry.org As the understanding of the unique properties conferred by specific fluorination patterns deepens, it is anticipated that this compound and its derivatives will find new applications in areas such as the development of novel polymers and advanced materials where precise control over properties like thermal stability and reactivity is crucial. bcpmdb.com

Chemical Compound Information

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSULUXOLTMBSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397665 | |

| Record name | 4-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-91-9 | |

| Record name | 4-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-2-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Methylbenzyl Alcohol and Its Precursors

Catalytic Reduction Strategies for the Synthesis of 4-Fluoro-2-methylbenzyl Alcohol

The reduction of the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde (B1304903), is the most direct route to this compound. innospk.comnih.gov Catalytic methods are favored for their efficiency and selectivity.

Homogeneous Catalysis in the Synthesis of Fluorinated Benzyl (B1604629) Alcohols

Homogeneous catalysis offers mild reaction conditions and high selectivity in the reduction of aldehydes to alcohols. While specific studies on the homogeneous catalytic reduction of 4-fluoro-2-methylbenzaldehyde are not extensively documented, general principles from related reactions provide valuable insights. For instance, the reduction of propionaldehyde (B47417) to 1-propanol (B7761284) using an aluminium isopropoxide catalyst in various solvents has been studied, demonstrating the influence of the solvent on catalytic activity. nih.gov Such systems, involving hydrogen transfer from a sacrificial alcohol, could be adapted for the synthesis of this compound. Theoretical studies on the homogeneous catalytic reduction of CO2 to formate, formaldehyde, and methanol (B129727) derivatives using earth-abundant first-row metals have also provided a framework for catalyst design that could be applied to other reduction reactions. rsc.org

Heterogeneous Catalysis for Efficient Production of this compound

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation and recyclability. The hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzylamine to 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol using a palladium catalyst highlights the utility of heterogeneous systems in the synthesis of fluorinated benzyl alcohols. google.com The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity.

The reduction of the precursor 4-fluoro-2-methylbenzaldehyde can be achieved using various reducing agents in conjunction with a catalyst. The following table summarizes typical reduction conditions for benzaldehyde (B42025) derivatives, which are applicable to the synthesis of this compound.

| Precursor | Catalyst/Reducing Agent | Solvent | Product | Reference |

| 4-Fluoro-2-methylbenzaldehyde | Not specified | Not specified | This compound | innospk.com |

| Propionaldehyde | Aluminium isopropoxide / 2-propanol | Various | 1-Propanol | nih.gov |

| 4-Methyl-2,3,5,6-tetrafluorobenzylamine | Palladium / Hydrogen | Not specified | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | google.com |

Transfer Hydrogenation Approaches in this compound Synthesis

Transfer hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. This method involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the substrate, mediated by a metal catalyst. The catalytic transfer hydrogenation of furfural (B47365) to furfuryl alcohol using a magnetic Fe3O4@C catalyst and isopropanol as the hydrogen source demonstrates a green and efficient approach. nih.gov Bimetallic catalysts, such as Cu-Pd, have also shown high activity in the transfer hydrogenation of furfural. nih.gov While direct examples for 4-fluoro-2-methylbenzaldehyde are scarce, these methodologies are generally applicable to aromatic aldehydes.

Oxidative Pathways and Functional Group Interconversions Leading to or from this compound

Oxidative reactions are crucial for both the synthesis of precursors to this compound and for its conversion into other valuable compounds, such as the corresponding aldehyde.

Aerobic Oxidation of Benzyl Alcohol Derivatives

The selective oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. Aerobic oxidation, using molecular oxygen as the ultimate oxidant, is an environmentally benign approach. A dual catalytic system of nitric acid and a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to effectively oxidize benzyl alcohols to aldehydes at room temperature with high selectivity. researchgate.net The fluorinated alcohol plays a crucial role in activating the nitric acid and inhibiting over-oxidation to the carboxylic acid. researchgate.net Another efficient system for the aerobic oxidation of alcohols employs an Fe2(SO4)3/4-OH-TEMPO/NaNO2 catalyst, which works at room temperature and atmospheric pressure. researchgate.net A copper(I)/TEMPO catalyst system is also effective for the aerobic oxidation of various para-substituted benzyl alcohols. rsc.org The proposed mechanism for the oxidation of benzyl alcohol often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination. researchgate.net

The following table presents data on the aerobic oxidation of various benzyl alcohol derivatives, providing a basis for the potential oxidation of this compound.

| Substrate | Catalytic System | Oxidant | Solvent | Product | Yield (%) | Reference |

| Benzyl Alcohols | HNO3 / HFIP | O2 | HFIP | Benzaldehydes | Excellent | researchgate.net |

| 4-Methylbenzyl alcohol | Fe2(SO4)3/4-OH-TEMPO/NaNO2 | O2 | Acetonitrile/Water | 4-Methylbenzaldehyde | High | researchgate.net |

| 4-Nitrobenzyl alcohol | Cu(I)/bpy/TEMPO/NMI | O2 | Dichloromethane | 4-Nitrobenzaldehyde | Good | rsc.org |

| Benzyl alcohol | Pd/AlO(OH) | O2 (air) | Solvent-free | Benzaldehyde | High | researchgate.net |

| Benzyl alcohol | TEMPO-functionalized poly(ionic liquid)/NaNO2/H2SO4 | O2 | Solvent-free | Benzaldehyde | >99 | rsc.org |

Enzymatic and Biocatalytic Oxidations

Enzymatic and biocatalytic methods offer high selectivity and mild reaction conditions, making them attractive for the synthesis of fine chemicals. researchgate.netmdpi.com The oxidation of benzyl alcohols can be achieved using enzymes like laccase in the presence of a mediator such as TEMPO. oaepublish.com Alcohol dehydrogenases (ADHs) are also widely used for the reversible oxidation of alcohols. mdpi.com

The biocatalytic synthesis of chiral alcohols is of particular interest. magtech.com.cn For instance, the enzymatic reduction of ketones can produce enantiomerically pure alcohols. magtech.com.cn A one-pot cascade biotransformation has been developed for the synthesis of benzyl alcohol and its analogs from L-phenylalanine, demonstrating the potential of multi-enzyme systems. researchgate.net Specifically, the synthesis of m-fluoro-benzyl alcohol has been achieved through this cascade, indicating the feasibility of producing fluorinated benzyl alcohols using biocatalytic routes. researchgate.net The production of chiral (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a building block for a rhinovirus protease inhibitor, has been demonstrated on a multi-kilogram scale using an enzymatic reduction in a membrane reactor, showcasing the industrial potential of biocatalysis for fluorinated compounds. mdpi.com

Conversion to Aromatic Nitriles and other Functionalized Derivatives

The conversion of benzyl alcohols, including this compound, into aromatic nitriles and other functionalized derivatives is a significant transformation in organic synthesis. Aromatic nitriles are valuable intermediates in the production of various fine chemicals.

One notable method for this conversion involves a copper-catalyzed reaction. A catalytic system using cuprous oxide (Cu₂O) with a phenanthroline (phen) ligand can effectively convert a range of benzyl alcohols into aromatic nitriles in moderate to high yields. nih.govsci-hub.se This method utilizes potassium ferrocyanide (K₄[Fe(CN)₆]) as a less toxic nitrogen source and proceeds via the complete cleavage of the C≡N triple bond. nih.govsci-hub.se The reaction is believed to occur in a stepwise manner, with the initial oxidative dehydrogenation of the alcohol to the corresponding aldehyde, followed by the conversion of the aldehyde to the nitrile. sci-hub.se This catalytic approach is a significant improvement over methods requiring stoichiometric amounts of copper salts. nih.govsci-hub.se

Another approach for the synthesis of aromatic nitriles from benzyl alcohols is through direct oxidative cyanation. A CoOₓ/MnO₂ catalyst has been developed for the direct conversion of benzyl alcohol to benzonitrile (B105546) using aqueous ammonia (B1221849). acs.org This method avoids the use of toxic cyanides and can be applied to a variety of alcohols, including aliphatic, benzylic, allylic, and heterocyclic alcohols. acs.org The reaction proceeds through a three-step consecutive reaction, with the oxidation of the benzyl alcohol being the rate-determining step. acs.org

A process for preparing 4-fluoro-2-methylbenzonitrile (B118529) from this compound has been described using cuprous iodide in the presence of 2,2'-bipyridine (B1663995) and 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO) in anhydrous ethanol (B145695). google.com An alternative, cyanide-free route involves the conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime, which is then dehydrated to the nitrile using reagents like phosphorous pentoxide or sodium bisulphate monohydrate. google.com

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally responsible chemical processes. Key areas of focus include the development of sustainable synthetic routes, the use of renewable resources, and the minimization of waste.

Development of Sustainable and Environmentally Benign Synthetic Routes

Sustainable synthetic routes aim to reduce the environmental impact of chemical processes by using less hazardous materials and minimizing energy consumption. For the synthesis of fluorinated benzyl alcohols, several green approaches are being explored.

One strategy involves the use of visible light-induced photocatalysis. This method can be used for the deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF₆) as a fluorinating reagent. rsc.org This reaction is advantageous as it utilizes a potent greenhouse gas (SF₆) as a resource and operates under mild conditions with a low dosage of a photocatalyst. rsc.org

The direct oxidative cyanation of alcohols to nitriles using a CoOₓ/MnO₂ catalyst and aqueous ammonia is another example of a sustainable synthetic route. acs.org This method avoids the use of toxic cyanides and can be applied to a wide range of alcohols, demonstrating a sustainable strategy for nitrile synthesis. acs.org

The use of water as a solvent in oxidation reactions is another key aspect of green chemistry. researchgate.net While challenging, designing reactions in aqueous media can significantly reduce the use of volatile organic solvents. researchgate.net

Utilization of Renewable Hydrogen Sources in Catalytic Reductions

Catalytic reductions are fundamental reactions in the synthesis of benzyl alcohols from their corresponding aldehydes or carboxylic acids. The use of renewable hydrogen sources in these reactions is a key goal of green chemistry.

Electrochemical methods offer a promising avenue for renewable hydrogen production. researchgate.net The electrooxidation of alcohols, such as benzyl alcohol, can be coupled with hydrogen production. nih.gov This process can be promoted by cooperative catalysts, such as gold nanoparticles supported on cobalt oxyhydroxide nanosheets (Au/CoOOH), to achieve high current densities. nih.gov

The dehydrogenation of alcohols can also be used to produce hydrogen. rsc.org Molecular organometallic complexes, particularly those exhibiting metal-ligand cooperativity, have shown significant improvements in turnover frequencies and numbers for alcohol dehydrogenation. rsc.org

While the direct use of renewable hydrogen in the synthesis of this compound is an area of ongoing research, the development of efficient catalytic systems for the hydrogenation of the corresponding aldehydes and carboxylic acids is a critical step. For instance, manganese-based catalysts have been shown to be highly efficient for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov Platinum supported on tin dioxide (Pt/SnO₂) has also demonstrated excellent selectivity for the hydrogenation of benzoic acid to benzyl alcohol under milder conditions than previously reported. qub.ac.uk

Waste Minimization and Atom Economy Considerations in this compound Synthesis

Waste minimization and high atom economy are central tenets of green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edursc.org

In the context of this compound synthesis, evaluating the atom economy of different synthetic routes is essential for identifying the most sustainable options. For example, addition and rearrangement reactions generally have a higher atom economy (often 100%) than substitution and elimination reactions, which generate byproducts. scranton.edu

The catalytic conversion of benzyl alcohols to nitriles using Cu₂O and K₄[Fe(CN)₆] represents an improvement in atom economy compared to methods that use stoichiometric reagents. nih.govsci-hub.se Similarly, the direct oxidative cyanation of alcohols with aqueous ammonia showcases a high degree of atom economy by incorporating the nitrogen atom from ammonia directly into the nitrile product. acs.org

It is important to consider not only the theoretical atom economy but also the experimental yield, energy consumption, and the toxicity of all substances involved in the process to get a complete picture of the greenness of a synthetic route. youtube.com

Regioselective and Stereoselective Synthesis of this compound Isomers

The regioselective and stereoselective synthesis of fluorinated benzyl alcohol isomers is of great interest, particularly for the development of chiral drugs and agrochemicals.

Asymmetric Synthesis and Chiral Discrimination Studies of Fluorinated Benzyl Alcohols

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. For fluorinated benzyl alcohols, this can be achieved through various methods, including the asymmetric reduction of the corresponding ketones or the use of chiral catalysts.

Biocatalysis, using microbial whole cells, enzymes, or genetically engineered organisms, offers a highly enantioselective method for the synthesis of chiral aryl alcohols through the asymmetric bioreduction of aryl ketones. magtech.com.cn This approach is attractive due to its mild reaction conditions and reduced environmental impact compared to conventional chemical methods. magtech.com.cn

The use of chiral catalysts in hydrogenation reactions is another powerful strategy. For example, Noyori-type Ru(II)-diamine-diphosphine catalysts are well-known for their effectiveness in the asymmetric hydrogenation of ketones to produce chiral alcohols. liverpool.ac.uk

Recent studies have also explored the asymmetric synthesis of novel chiral esters derived from substituted tetrafluorobenzyl alcohol, highlighting the importance of stereoisomerism in determining biological activity. nih.gov

Chiral discrimination studies of fluorinated benzyl alcohols are also important for understanding their conformational preferences and interactions. Ortho-halogenation of benzyl alcohol has been shown to favor a transiently chiral conformation with an intramolecular hydrogen bond to the halogen atom. rsc.orgrsc.org The study of dimers of these ortho-halogenated benzyl alcohols reveals that the preferred aggregation involves two chiral conformations of the same handedness, a phenomenon known as chirality synchronization. rsc.orgrsc.orgnih.gov

Diastereoselective Approaches in the Derivatization of this compound Remain a Niche Area of Study

The exploration of advanced synthetic methodologies for producing chiral compounds is a cornerstone of modern pharmaceutical and materials science. Within this field, the diastereoselective derivatization of specific chiral building blocks is crucial for creating complex molecules with precise three-dimensional arrangements. However, a review of the available scientific literature indicates that dedicated studies on the diastereoselective approaches for the derivatization of This compound are not extensively documented.

While general principles of diastereoselective synthesis are well-established, including the use of chiral auxiliaries, enzymatic resolutions, and substrate-controlled reactions, their specific application to this compound to generate diastereomeric products, such as esters or ethers with a new stereocenter, is not a focus of published research. Methodologies that are commonly applied to other benzyl alcohols and fluorinated aromatic compounds could theoretically be adapted. These include:

Esterification with Chiral Carboxylic Acids: The reaction of racemic or enantiopure this compound with a chiral carboxylic acid, often activated as an acid chloride or anhydride (B1165640) and in the presence of a coupling agent, would lead to the formation of two diastereomeric esters. The relative ratio of these diastereomers would depend on the kinetic or thermodynamic favorability of the transition states leading to their formation. However, specific data on diastereomeric excess (d.e.) for such reactions involving this compound are not readily found.

Enzyme-Catalyzed Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols through transesterification with an acyl donor. In the case of this compound, a lipase (B570770) could selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted and leading to a mixture of an enantioenriched ester and the unreacted alcohol. While this method is effective for separating enantiomers, it does not inherently represent a diastereoselective derivatization unless the resulting ester itself contains another chiral center.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a prochiral substrate which is then reacted with this compound. The stereocenter on the auxiliary would direct the approach of the alcohol, leading to the preferential formation of one diastereomer. Subsequently, the auxiliary would be cleaved to yield the desired chiral product. There are no specific examples in the literature detailing the use of this compound in this context.

The absence of detailed research findings and data tables specifically for the diastereoselective derivatization of this compound suggests that this particular area may be underexplored or that the results of such studies have not been published in mainstream scientific journals. Researchers interested in this specific transformation would likely need to undertake foundational experimental work to determine optimal conditions, catalysts, and chiral directing groups to achieve high diastereoselectivity.

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2 Methylbenzyl Alcohol

Investigation of Reaction Mechanisms Involving the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group is the primary site of reactivity in 4-fluoro-2-methylbenzyl alcohol. Its reactions are characteristic of primary alcohols but are significantly influenced by the adjacent benzene (B151609) ring, which can stabilize reaction intermediates.

Key reaction mechanisms include:

Substitution Reactions: The hydroxyl (-OH) group of a benzyl alcohol can be replaced by other nucleophiles. patsnap.com This typically proceeds via an S_N1 or S_N2 mechanism. patsnap.comlibretexts.org In acidic conditions, the -OH group is protonated to form an oxonium ion, which is a good leaving group (H₂O). libretexts.org The departure of water can lead to the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring. This carbocation is then attacked by a nucleophile. Secondary and tertiary benzylic alcohols, in particular, tend to react through an S_N1 pathway involving this carbocation intermediate. libretexts.org For primary benzyl alcohols, an S_N2 mechanism, where the nucleophile directly displaces the activated hydroxyl group (e.g., as a tosylate or after protonation), is also possible. khanacademy.org

Oxidation Reactions: The primary alcohol group can be oxidized to form an aldehyde (benzaldehyde derivative) or further to a carboxylic acid (benzoic acid derivative). patsnap.com The specific product depends on the oxidizing agent used. patsnap.comrsc.org For example, milder agents tend to stop at the aldehyde stage, while strong oxidants like potassium permanganate (B83412) can lead to the carboxylic acid. patsnap.com The mechanism often involves the removal of the hydroxyl proton and the hydrogen from the benzylic carbon.

Elimination (Dehydration) Reactions: In the presence of strong acids and heat, benzyl alcohols can undergo dehydration to form alkenes, though this is more common for secondary and tertiary alcohols where a stable carbocation can be formed. libretexts.org For primary benzyl alcohols, this reaction is less favorable.

Etherification and Esterification: The hydroxyl group can act as a nucleophile or be converted into one for the synthesis of ethers and esters. In Fischer esterification, the alcohol attacks a protonated carboxylic acid. scribd.comwikipedia.org In the Williamson ether synthesis, the alcohol is first deprotonated to form a more nucleophilic alkoxide ion, which then attacks an alkyl halide. byjus.commasterorganicchemistry.com

Impact of Fluorine Substitution on Reactivity and Selectivity in this compound

The substituents on the benzene ring, a fluorine atom at the para-position and a methyl group at the ortho-position, have significant electronic and steric effects on the reactivity of this compound.

Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and the benzylic carbon. Consequently, it destabilizes the formation of a benzylic carbocation intermediate, which would slow down reactions proceeding through an S_N1 mechanism. Conversely, the methyl group is electron-donating (+I effect), which partially counteracts the effect of the fluorine. In reactions where the alcohol or a derivative acts as a nucleophile, the electron-withdrawing nature of the fluorine can enhance the acidity of the hydroxyl proton, making deprotonation easier.

Steric Effects: The ortho-methyl group introduces steric hindrance around the benzylic alcohol functional group. This can impede the approach of bulky reagents or catalysts, potentially slowing down reaction rates compared to less hindered benzyl alcohols. rsc.org For instance, in reactions involving nucleophilic attack at the benzylic carbon, the ortho-methyl group can disfavor an S_N2 pathway. rsc.org

Catalytic Transformations and Ligand Design for Reactions of this compound

Catalysis offers efficient and selective pathways for transforming this compound into a variety of valuable compounds.

Transition metals are widely used to catalyze reactions of benzylic alcohols, including oxidation, amination, and cross-coupling.

Palladium (Pd): Palladium catalysts are highly effective for various transformations. They can be used for the direct cross-coupling of benzyl alcohols with boronic acids (Suzuki-Miyaura coupling) to form diarylmethanes, proceeding through the activation of the benzylic C-O bond. rsc.org Palladium nanoparticles supported on materials like hydroxyapatite (B223615) or titania have been shown to successfully catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025). nih.gov In some cases, palladium catalysis can generate (η³-benzyl)palladium intermediates from benzylic alcohols, which can then engage in further reactions like C-H activation. mdpi.com

Iron (Fe): Iron catalysts, being abundant and less toxic, provide a green alternative for benzyl alcohol transformations. Iron(III) chloride (FeCl₃) can catalyze the symmetrical etherification of benzylic alcohols to form dibenzyl ethers. acs.org Studies have also shown that ferric nitrate (B79036) is a highly efficient reagent for the selective oxidation of benzyl alcohol to benzaldehyde, with conversions as high as 96.8% and selectivity of 94.5%. frontiersin.org Iron-based catalysts have also been developed for the direct amination of benzyl alcohols via the "borrowing hydrogen" methodology. acs.org

Nickel (Ni): Heterogeneous nickel catalysts are robust and can be used for the synthesis of primary benzylamines from benzyl alcohols and ammonia (B1221849) sources. nih.gov For example, studies on the amination of substituted benzyl alcohols showed that p-fluorobenzyl alcohol could be converted with good selectivity. nih.gov

Copper (Cu): Copper-based catalysts are also employed in the oxidation and amination of benzyl alcohols. A one-pot tandem strategy using copper N-heterocyclic carbene complexes can achieve the aerobic oxidation of a benzyl alcohol to the corresponding aldehyde, followed by reductive amination with an aniline (B41778) to yield a secondary amine. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions of Substituted Benzyl Alcohols

| Catalyst System | Substrate | Reagent(s) | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Benzyl alcohol | Arylboronic acid | Diarylmethane | Good to excellent | rsc.org |

| FeCl₃·6H₂O | Substituted benzyl alcohols | None (self-condensation) | Symmetrical dibenzyl ether | 56-93% | acs.org |

| Fe(NO₃)₃ | Benzyl alcohol | O₂ or N₂ atmosphere | Benzaldehyde | ~95% | frontiersin.org |

| Raney Ni | p-Fluorobenzyl alcohol | Aqueous NH₃ | Primary benzylamine | Good conversion | nih.gov |

| Cu(I) NHC | Benzyl alcohol | Aniline, O₂ | Secondary amine | Good | organic-chemistry.org |

This table is representative and yields can vary based on specific substituents and reaction conditions.

Organocatalysis: This field uses small, metal-free organic molecules to catalyze reactions. While specific examples for this compound are not prevalent, general principles apply. For instance, Brønsted acids can be used to catalyze dehydrative amination of benzyl alcohols in water. organic-chemistry.org The mechanism of alcohol oxidation can be promoted by hydrogen bonding with acidic protons of imidazolium (B1220033) cations in ionic liquids. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route for chemical synthesis. Alcohol dehydrogenases (ADHs) and other reductases are capable of converting benzaldehyde derivatives into benzyl alcohols and vice-versa. mdpi.comresearchgate.net Artificial enzyme cascades have been constructed in host organisms like E. coli to produce benzyl alcohol analogs, such as m-fluoro-benzyl alcohol, from amino acid precursors with high conversion rates. researchgate.net Such systems demonstrate the potential for producing enantiomerically pure chiral alcohols or for selectively oxidizing the alcohol to the corresponding aldehyde under mild, aqueous conditions. mdpi.comresearchgate.net

Derivatization Strategies for Expanding the Chemical Space of this compound

The hydroxyl group of this compound is a versatile handle for synthesizing a range of derivatives.

Ethers: The most common method for preparing ethers from alcohols is the Williamson ether synthesis . byjus.comwikipedia.org This S_N2 reaction involves two steps: first, the deprotonation of this compound with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. masterorganicchemistry.com Second, the resulting nucleophilic alkoxide attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide and form the ether. masterorganicchemistry.comwikipedia.org Due to the S_N2 mechanism, primary alkyl halides work best to avoid competing elimination reactions. masterorganicchemistry.com

Esters: Esters are readily synthesized via Fischer-Speier esterification . scribd.comwikipedia.org This acid-catalyzed equilibrium reaction involves heating this compound with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). scribd.comwikipedia.org To drive the equilibrium towards the product, water is typically removed, or an excess of one reactant is used. wikipedia.org Benzyl alcohol itself can be sensitive to strong acids, sometimes requiring careful control of catalyst loading to prevent polymerization. sciencemadness.org A study on the esterification of benzyl alcohol with acetic acid using a heterogeneous S-Fe-MCM-48 catalyst achieved 98.9% selectivity for benzyl acetate. nih.gov

Amines: Several methods exist to convert benzyl alcohols into amines. The reductive amination of the corresponding aldehyde (4-fluoro-2-methylbenzaldehyde, obtained by oxidation of the alcohol) is a powerful method. organic-chemistry.orgmasterorganicchemistry.com This involves reacting the aldehyde with an amine (ammonia for a primary amine, a primary amine for a secondary amine, etc.) to form an imine or iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comarkat-usa.org Another advanced approach is the direct "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.gov In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final amine product and regenerate the catalyst. irjmets.com

Table 2: Common Derivatization Reactions for Benzyl Alcohols

| Reaction Name | Reactants | Reagents/Catalyst | Product |

|---|

Formation of Nitriles and Other Nitrogen-Containing Derivatives

The conversion of this compound into nitriles and other nitrogen-containing compounds is a significant transformation, providing access to valuable intermediates in medicinal chemistry and materials science. Research has explored both direct and multi-step pathways for these syntheses, employing various catalytic systems and reagents.

Nitrile Formation

The direct conversion of benzylic alcohols to the corresponding nitriles (benzylic cyanides) is an attractive process due to atom economy. nih.gov An advanced method for the direct deoxygenative cyanation of benzyl alcohols utilizes a boron Lewis acid catalyst, B(C6F5)3, with an isonitrile serving as a safer alternative to traditional toxic cyanide sources. nih.gov This approach facilitates the synthesis of a wide array of α-aryl nitriles in good to excellent yields. nih.gov

Another catalytic approach involves the use of copper salts. For instance, the conversion of benzyl alcohols to aromatic nitriles can be achieved using a Cu2O catalyst, which facilitates the complete cleavage of the C≡N triple bond in the cyanide anion for nitrogen transfer. researchgate.net A specific process for preparing 4-fluoro-2-methylbenzonitrile (B118529) involves reacting this compound with cuprous iodide in the presence of 2,2'-bipyridine (B1663995) and 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO). google.com

A more traditional and frequently employed route proceeds via a two-step sequence involving the oxidation of the alcohol to an aldehyde, followed by conversion to the nitrile. In this pathway, this compound is first oxidized to 4-fluoro-2-methylbenzaldehyde (B1304903). The resulting aldehyde is then reacted with hydroxylamine (B1172632) to form 4-fluoro-2-methylbenzaldoxime. google.com The final step is the dehydration of this oxime to yield 4-fluoro-2-methylbenzonitrile. google.com This dehydration can be accomplished using reagents such as phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate, often in a solvent like toluene (B28343) at elevated temperatures (e.g., 110-115°C). google.com

Table 1: Synthesis of 4-Fluoro-2-methylbenzonitrile from its Alcohol and Aldehyde Precursors This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagents/Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Cuprous iodide, 2,2'-bipyridine, TEMPO | Anhydrous Ethanol (B145695) | Not specified | 4-Fluoro-2-methylbenzonitrile | Not specified | google.com |

| Benzyl Alcohols (General) | B(C6F5)3, Isonitrile | Not specified | Not specified | α-Aryl Nitriles | Good to Excellent | nih.gov |

| 2-Methylbenzyl alcohol (Analogue) | Cu2O, Phenanthroline, Cyanide Source, O2 | DMSO | 140°C | 2-Methylbenzonitrile | Not specified | researchgate.net |

| 4-Fluoro-2-methylbenzaldoxime | Sodium bisulphate monohydrate | Toluene | 110-115°C | 4-Fluoro-2-methylbenzonitrile | Not specified | google.com |

Formation of Other Nitrogen-Containing Derivatives

The nitrile functional group in compounds like 4-fluoro-2-methylbenzonitrile serves as a versatile handle for the synthesis of other nitrogen-containing derivatives, most notably primary amines through reduction or other nitrogen heterocycles. A key example is the formation of aminobenzonitriles through ammonolysis.

A documented process, while using a trifluoromethyl analogue, demonstrates the underlying chemistry applicable to 4-fluoro-2-methylbenzonitrile. In this synthesis, 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol and treated with liquid ammonia in a sealed vessel at elevated temperatures (e.g., 120-122°C). google.com This nucleophilic aromatic substitution of the fluorine atom by an amino group yields 4-amino-2-trifluoromethylbenzonitrile. google.com This reaction highlights a pathway to convert the fluorinated nitrile into an aminobenzonitrile, a valuable building block in pharmaceutical synthesis.

Table 2: Synthesis of Aminobenzonitriles via Ammonolysis This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia | Ethanol | 120°C | 8 hours | 4-Amino-2-trifluoromethylbenzonitrile | google.com |

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia | Ethanol | 122°C | 10 hours | 4-Amino-2-trifluoromethylbenzonitrile | google.com |

Strategic Applications in Advanced Organic Synthesis

4-Fluoro-2-methylbenzyl Alcohol as a Versatile Synthetic Intermediate

This compound is a key starting material and intermediate in a variety of synthetic pathways. Its utility stems from the reactivity of the benzylic alcohol group and the modifying effects of the fluoro and methyl substituents on the phenyl ring.

Building Block for Complex Organic Molecules

The structure of this compound makes it an ideal scaffold for the construction of more elaborate molecular architectures. The hydroxyl group can be readily converted into other functional groups, such as halides or activating groups, to facilitate coupling reactions. While direct examples of its use in the synthesis of a wide array of complex, non-pharmaceutical molecules are not extensively detailed in readily available literature, its derivatives are prominently featured in significant synthetic endeavors.

A notable derivative, 4-fluoro-2-methylbenzonitrile (B118529), which can be synthesized from this compound, serves as a crucial component in the creation of advanced materials. google.com For instance, it is a key building block in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). ossila.com In one example, 4-fluoro-2-methylbenzonitrile is reacted with bicarbazole through a nucleophilic aromatic substitution to create a TADF emitter. ossila.com The presence of the methyl group in this precursor enhances the thermal stability of the final emitter. ossila.com

Precursor for Agrochemicals and Fine Chemicals

The utility of this compound extends to the synthesis of agrochemicals and other fine chemicals, where the introduction of a fluorinated methylbenzyl moiety can influence the biological activity and physical properties of the final product. While specific, commercially available agrochemicals derived directly from this compound are not prominently documented in public literature, the related compound 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol is a precursor to the pyrethroid insecticide tefluthrin. google.com This highlights the general importance of fluorinated benzyl (B1604629) alcohols in the agrochemical industry.

More broadly, 4-Fluoro-2-methylbenzaldehyde (B1304903), the corresponding aldehyde to the alcohol, is recognized as a vital intermediate in the production of specialty chemicals, including dyes and polymers. innospk.com The fluorine atom's high electronegativity imparts unique electronic characteristics that are valuable in designing molecules with specific desired functionalities for industrial applications. innospk.com

Pharmaceutical Development and Medicinal Chemistry Applications

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. tandfonline.comresearchgate.net The 4-fluoro-2-methylbenzyl group, derivable from this compound, is a valuable pharmacophore for this purpose.

Synthesis of Biologically Active Compounds Incorporating this compound Moieties

The 4-fluoro-2-methylbenzyl moiety is a key structural element in several biologically active compounds. Its presence can significantly influence the pharmacological profile of a molecule. The strategic placement of the fluorine and methyl groups can affect how the molecule interacts with its biological target and how it is metabolized in the body. nih.gov Fluorine substitution can alter the pKa of nearby functional groups, which can, in turn, improve bioavailability by enhancing membrane permeation. tandfonline.com

A series of diphenylsulfide derivatives containing a 4-methyl-substituted phenyl ring, analogous to the 4-fluoro-2-methylbenzyl structure, have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for serotonin (B10506) transporters (SERT). nih.gov These studies indicate that the methyl-substituted compounds exhibit higher blood-brain barrier permeability compared to their fluorine-substituted counterparts, demonstrating the nuanced effects of such substitutions in drug design. nih.gov

Intermediate in the Preparation of Specific Pharmaceutical Agents (e.g., CCR5 Antagonists, Trelagliptin)

One of the most prominent applications of this compound is as a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, which is used for the treatment of type 2 diabetes. newdrugapprovals.orgnewdrugapprovals.org The synthesis of Trelagliptin involves the use of 4-fluoro-2-methylbenzonitrile as a key intermediate. google.comnewdrugapprovals.org This benzonitrile (B105546) is typically prepared from 2-bromo-5-fluorotoluene, which itself can be derived from 4-fluoro-2-methylbenzoic acid, a direct oxidation product of this compound. newdrugapprovals.orggoogle.com

The synthetic route to Trelagliptin showcases the importance of the 4-fluoro-2-methylbenzyl fragment. In the synthesis, 4-fluoro-2-methylbenzonitrile is brominated to yield 2-(bromomethyl)-4-fluorobenzonitrile, which is then coupled with other heterocyclic components to construct the final complex drug molecule. google.comnewdrugapprovals.org

Furthermore, the chiral isomer, (S)-4-Fluoro-α-methylbenzyl alcohol, serves as a starting material for the synthesis of the CCR5 antagonist MLN1251, highlighting the significance of fluorinated benzyl alcohols in developing treatments for HIV. sigmaaldrich.com

Table 1: Pharmaceutical Agents and Intermediates Derived from this compound or its Derivatives

| Compound Name | Therapeutic Area | Role of 4-Fluoro-2-methylbenzyl Moiety |

| Trelagliptin | Type 2 Diabetes | Key structural component of the final drug molecule, introduced via 4-fluoro-2-methylbenzonitrile. ossila.comnewdrugapprovals.org |

| MLN1251 (from isomer) | HIV (CCR5 Antagonist) | Starting material for the synthesis of the antagonist. sigmaaldrich.com |

Computational and Spectroscopic Investigations

Quantum Chemical Studies and Molecular Modeling of 4-Fluoro-2-methylbenzyl alcohol

Quantum chemical studies and molecular modeling are powerful tools for understanding the intrinsic properties of molecules like this compound. These computational methods provide insights into the molecule's electronic structure, reactivity, and conformational preferences, which are crucial for predicting its behavior in chemical reactions and biological systems.

The electronic structure of this compound is characterized by the interplay of the aromatic ring, the fluorine substituent, the methyl group, and the hydroxymethyl group. The fluorine atom, being highly electronegative, withdraws electron density from the benzene (B151609) ring through the inductive effect. This can influence the reactivity of the aromatic ring towards electrophilic substitution reactions. The methyl group, on the other hand, is an electron-donating group, which can partially offset the effect of the fluorine atom.

The reactivity of this compound is primarily associated with the hydroxyl group of the benzyl (B1604629) alcohol moiety. This alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. The presence of the fluorine and methyl groups on the aromatic ring can modulate the reactivity of the benzylic alcohol. For instance, the electron-withdrawing nature of the fluorine atom might make the benzylic proton more acidic, potentially influencing the rates of reactions involving this position.

Intermolecular interactions play a significant role in the physical properties and biological activity of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. These interactions are critical in determining the melting point, boiling point, and solubility of the compound.

Conformational analysis of this compound focuses on the rotational barriers around the C-C and C-O single bonds of the hydroxymethyl group. Studies on similar molecules, like 4-fluorobenzyl alcohol, have shown that the molecule adopts a gauche structure in both its ground (S₀) and first excited (S₁) electronic states. nih.gov The torsional motion of the -CH₂OH group is subject to a potential energy barrier, which can differ between the electronic states. nih.gov This conformational flexibility is an important aspect of its molecular dynamics. The study of complexes between alcohols and other molecules reveals that hydrogen bonds are a primary driving force in their interaction, often accompanied by weaker secondary interactions. nih.gov

Advanced Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Each method provides unique information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 4-methylbenzyl alcohol, the protons on the aromatic ring typically appear as multiplets in the range of δ 7.1-7.3 ppm. The benzylic protons of the -CH₂OH group show a singlet around δ 4.6 ppm, and the methyl protons give a singlet at approximately δ 2.3 ppm. rsc.org The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent. rsc.org

In ¹³C NMR spectroscopy of 4-methylbenzyl alcohol, the carbon atoms of the aromatic ring resonate in the region of δ 128-140 ppm. The benzylic carbon atom is typically found around δ 65 ppm, and the methyl carbon appears at approximately δ 21 ppm. For this compound, the fluorine atom would introduce C-F coupling constants, which would be observable in the ¹³C NMR spectrum, providing additional structural information.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Benzyl Alcohols

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 4-Methylbenzyl alcohol | Aromatic H: ~7.2 (m), CH₂: ~4.6 (s), CH₃: ~2.3 (s), OH: variable | Aromatic C: ~128-138, CH₂: ~65, CH₃: ~21 |

| 4-Fluorobenzyl alcohol | Aromatic H: ~7.0-7.3 (m), CH₂: ~4.6 (s), OH: variable | Aromatic C: ~115-163 (with C-F coupling), CH₂: ~64 |

| 2-Methylbenzyl alcohol | Aromatic H: ~7.1-7.2 (m), CH₂: ~4.6 (s), CH₃: ~2.3 (s), OH: variable | Aromatic C: ~126-138, CH₂: ~63, CH₃: ~19 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. Data is compiled from various sources for illustrative purposes.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound (140.16 g/mol ). thermofisher.comfishersci.cacymitquimica.com

The fragmentation pattern provides valuable structural information. For benzyl alcohols, a common fragmentation pathway is the loss of the hydroxyl group or water. The most intense peak in the mass spectrum of many benzyl alcohols is often the tropylium (B1234903) ion or a substituted tropylium ion, formed by rearrangement and loss of a hydrogen atom from the benzylic position. For 2-methylbenzyl alcohol, significant peaks are observed at m/z values corresponding to the molecular ion and fragments resulting from the loss of H, OH, and H₂O. nist.gov In the context of reaction monitoring, GC-MS is a powerful tool for identifying products and intermediates, thereby offering insights into reaction mechanisms. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl and methylene (B1212753) groups typically appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration is expected to be in the range of 1000-1260 cm⁻¹. The C-F stretching vibration usually appears as a strong band in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically show absorption bands in the UV region. The benzenoid system gives rise to characteristic absorptions, which for a related compound like 4-chlorobenzyl alcohol are expected around 260-270 nm. researchgate.net The substitution pattern on the benzene ring, including the fluorine and methyl groups, will influence the exact position and intensity of these absorption maxima. High-resolution UV excitation spectroscopy, combined with microwave spectroscopy, has been used to study the S₁ ← S₀ transition in similar molecules like 4-fluorobenzyl alcohol. nih.gov

Crystallographic Studies of this compound Co-crystals and Complexes

As of the latest available research, specific crystallographic studies focusing on the co-crystals and complexes of this compound are not present in publicly accessible scientific literature. While the principles of crystal engineering and co-crystallization are well-established for modifying the physicochemical properties of active pharmaceutical ingredients and other functional materials, their application to this particular fluorinated benzyl alcohol derivative has not been documented in dedicated structural studies.

The investigation of co-crystals involves the combination of a target molecule, in this case, this compound, with a selected "co-former" molecule in a specific stoichiometric ratio within a crystal lattice. These components are held together by non-covalent interactions, most commonly hydrogen bonds. The formation of co-crystals can significantly alter properties such as solubility, melting point, stability, and bioavailability without changing the chemical structure of the primary molecule.

For a molecule like this compound, which possesses both a hydroxyl group (a hydrogen bond donor and acceptor) and a fluorine atom (a potential weak hydrogen bond acceptor), the exploration of co-crystal formation would be a scientifically intriguing avenue. The interplay of O-H···O, O-H···N, and potentially weaker C-H···F or C-H···π interactions would dictate the supramolecular assembly and the resulting crystal packing.

A theoretical approach to understanding the potential crystallization behavior of halogenated benzyl alcohols has been proposed, suggesting that the process is initiated by the strongest intermolecular interactions, which then guide the assembly into one-dimensional chains and subsequently into three-dimensional structures. nih.gov In the case of this compound, the primary alcohol group would be expected to be a dominant site for hydrogen bonding.

Should research in this area be undertaken, it would involve screening a variety of co-formers. These are typically selected based on their ability to form robust and predictable hydrogen bond patterns with the target molecule. Common classes of co-formers include carboxylic acids, amides, and other molecules with complementary hydrogen bond donors and acceptors. The resulting crystals would then be analyzed using single-crystal X-ray diffraction to determine their three-dimensional structure.

The data generated from such a study would typically be presented in a crystallographic information file (CIF) and summarized in tables. While no such data currently exists for this compound co-crystals, a hypothetical data table based on standard crystallographic reporting is presented below to illustrate the type of information that would be expected.

Table 1: Hypothetical Crystallographic Data for a this compound Co-crystal

| Parameter | Hypothetical Value (Example) |

| Co-former | Isonicotinamide |

| Molecular Formula | C₈H₉FO · C₆H₆N₂O |

| Formula Weight | 264.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 552 |

| Temperature (K) | 293(2) |

Table 2: Hypothetical Hydrogen Bond Geometry for a this compound Co-crystal

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O(1)–H(1)···N(1) | 0.82 | 1.95 | 2.765 | 175.2 |

| C(7)–H(7A)···O(2) | 0.97 | 2.58 | 3.451 | 149.8 |

Note: The data presented in the tables above is purely illustrative and does not represent actual experimental findings.

The detailed findings from such research would provide valuable insights into the supramolecular chemistry of this compound, offering a foundation for the rational design of new solid forms with tailored properties for various applications.

Structure Activity Relationship Sar Studies of 4 Fluoro 2 Methylbenzyl Alcohol Derivatives

Influence of Substituent Modifications on Biological Activity

The biological activity of derivatives incorporating the 4-fluoro-2-methylbenzyl moiety is highly dependent on the nature and position of various substituents. Modifications to the core structure can lead to significant changes in efficacy and target specificity.

Research on related benzothiazole (B30560) derivatives has shown that the introduction of different substituent groups on a benzyloxy ring can be advantageous for monoamine oxidase B (MAO-B) inhibition. nih.gov Notably, derivatives with a fluoro substitution demonstrated superior MAO-B inhibition compared to compounds with other substituents at the same position. nih.gov This highlights the potential importance of the fluorine atom in the 4-fluoro-2-methylbenzyl scaffold for specific biological interactions.

In the context of antiviral agents, particularly inhibitors of the SARS-CoV-2 main protease (Mpro), the presence of a 4-fluorobenzothiazole moiety has been identified as a key factor for high potency. nih.govnih.govtmd.ac.jpfigshare.com This suggests that the electronic properties and the specific placement of the fluorine atom on the benzyl (B1604629) ring system are crucial for effective binding to the target enzyme and subsequent inhibition of viral replication. nih.govnih.govtmd.ac.jpfigshare.com

To illustrate the impact of substituent modifications, the following table, based on findings from related compound classes, demonstrates how different functional groups can modulate biological activity.

| Core Scaffold | Substituent (R) | Observed Biological Activity | Reference |

| Benzothiazole | H | Baseline MAO-B Inhibition | nih.gov |

| Benzothiazole | F | Enhanced MAO-B Inhibition | nih.gov |

| Benzothiazole | Cl | Potent MAO-A Inhibition | nih.gov |

| SARS-CoV-2 Mpro Inhibitor | 4-fluorobenzothiazole | Highly effective blockade of viral replication | nih.govnih.govtmd.ac.jpfigshare.com |

| DAT Inhibitor | Piperazine (B1678402) | Reduced metabolic stability | nih.gov |

| DAT Inhibitor | Piperidine (B6355638) | Improved metabolic stability | nih.gov |

Correlation of Molecular Structure with Pharmacological and Chemical Efficacy

A central goal of SAR studies is to establish a clear correlation between the three-dimensional structure of a molecule and its resulting pharmacological or chemical effects. This understanding is pivotal for the rational design of more effective compounds.

In a study of novel 4'-fluoro-2'-hydroxy-chalcone derivatives, a strong correlation was observed between the biological activities of the parent chalcones and their corresponding dihydropyrazole derivatives. nih.govresearchgate.net To elucidate the basis for this correlation, particularly for their anti-inflammatory activity, researchers employed computational docking studies. nih.govresearchgate.net These models revealed how the most active analogues bind to the active site of the cyclooxygenase-2 (COX-2) enzyme, providing a structural explanation for their efficacy. nih.govresearchgate.net This approach of combining experimental biological data with computational modeling is a powerful tool for understanding structure-efficacy relationships.

Similarly, for the highly potent SARS-CoV-2 Mpro inhibitors containing a 4-fluorobenzothiazole moiety, X-ray crystallography has been instrumental. nih.gov These studies have shown that the compounds bind to the active-site cavity of the enzyme, forming a covalent bond with the catalytic Cys-145 residue. nih.gov The 4-fluorine of the benzothiazole moiety was observed to be pointed towards the solvent, suggesting a specific orientation that contributes to the high inhibitory activity. nih.gov This detailed structural information provides a direct correlation between the molecular features of the inhibitor and its mechanism of action.

The following table summarizes key correlations found in studies of related compounds, illustrating the link between molecular features and efficacy.

| Compound Class | Structural Feature | Pharmacological/Chemical Efficacy | Method of Correlation | Reference |

| 4'-fluoro-2'-hydroxy-chalcones | Presence of specific substituents (e.g., dimethoxy, monomethoxy) | Varied antioxidant, analgesic, and anti-inflammatory activities | Biological screening and computational docking | nih.govresearchgate.net |

| SARS-CoV-2 Mpro Inhibitors | 4-fluorobenzothiazole moiety | Potent inhibition of viral replication | X-ray crystallography and enzymatic assays | nih.govnih.govtmd.ac.jpfigshare.com |

| Atypical DAT Inhibitors | Piperidine ring system | Improved metabolic stability while retaining DAT affinity | In vitro metabolic stability assays and binding assays | nih.gov |

Design and Synthesis of Analogues for Enhanced Activity and Selectivity

The insights gained from SAR studies directly inform the design and synthesis of new analogues with improved therapeutic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

One common strategy is the synthesis of hybrid molecules that combine favorable structural features from different known active compounds. For example, in the development of SARS-CoV-2 Mpro inhibitors, researchers designed and synthesized hybrid molecules that merged elements of previously developed inhibitors with the structure of nirmatrelvir. nih.gov This approach led to the discovery of highly potent compounds. nih.gov

Another key aspect of analogue design is the development of efficient and versatile synthetic routes. A diversity-oriented synthetic route was developed for derivatives of a potent SARS-CoV-2 Mpro inhibitor, TKB245, to facilitate the creation of a wide range of analogues for further SAR studies. nih.gov This allows for a more comprehensive exploration of the chemical space around a promising lead compound.

The modification of linker moieties or core ring systems is also a fruitful approach. In the development of atypical DAT inhibitors, the replacement of a piperazine ring with a more metabolically stable piperidine ring was a successful strategy to enhance the drug-like properties of the compounds while maintaining their desired pharmacological profile. nih.gov

The following table outlines various strategies employed in the design and synthesis of analogues with enhanced properties, based on findings from related research areas.

| Design/Synthesis Strategy | Target | Outcome | Reference |

| Hybrid Molecule Synthesis | SARS-CoV-2 Mpro | Highly potent inhibitors | nih.gov |

| Diversity-Oriented Synthesis | SARS-CoV-2 Mpro Inhibitors | Facilitated comprehensive SAR studies | nih.gov |

| Ring System Modification (Piperazine to Piperidine) | Dopamine Transporter (DAT) | Improved metabolic stability and retained affinity | nih.gov |

| Aldol Condensation and Cyclization | Chalcones and Dihydropyrazoles | Creation of a series of compounds for antioxidant and anti-inflammatory screening | nih.govresearchgate.net |

Advanced Analytical Methodologies for 4 Fluoro 2 Methylbenzyl Alcohol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-Fluoro-2-methylbenzyl alcohol, providing powerful tools for separating it from complex mixtures and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and analyzing its composition in reaction mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's moderate polarity.

Detailed research on analogous compounds, such as benzyl (B1604629) alcohol and its derivatives, provides a framework for typical HPLC method parameters. Separation is commonly achieved on C18 columns, which contain a nonpolar stationary phase. The mobile phase generally consists of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light effectively. For instance, methods for benzyl alcohol often use detection wavelengths around 254 nm. By creating a calibration curve with standards of known concentration, the precise quantity of this compound in a sample can be determined.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Quantifies the compound based on UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

For less volatile related compounds or to enhance detection sensitivity, derivatization may be employed. This process chemically modifies the alcohol group to create a more volatile or more easily detectable derivative, such as a silyl ether or a pentafluorobenzoyl ester. nih.govgcms.cz

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Separates volatile compounds. |

| Carrier Gas | Helium at 1 mL/min | Transports sample through the column. |

| Inlet Temperature | 260°C | Vaporizes the sample for analysis. ewai-group.com |

| Oven Program | Initial temp 60°C, ramp to 270°C | Controls the separation by temperature gradient. ewai-group.com |

| Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule for mass analysis. |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | Identifies and quantifies compounds by mass. |

It is critical to note that this compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers) and therefore cannot be separated into enantiomers. The presence of a plane of symmetry through the benzyl group and the hydroxymethyl group precludes chirality.

However, the closely related structural isomer, 1-(4-fluorophenyl)ethanol (also known as 4-fluoro-α-methylbenzyl alcohol), is chiral and exists as a pair of enantiomers. tcichemicals.comsigmaaldrich.com Chiral chromatography is essential for separating such enantiomeric pairs, which is often a regulatory requirement in the pharmaceutical industry as different enantiomers can have distinct biological activities. phenomenex.com

The separation of chiral alcohols like 1-(4-fluorophenyl)ethanol is typically achieved using specialized chiral stationary phases (CSPs). phenomenex.comnih.gov These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Pirkle-type CSPs are commonly used for this purpose. phenomenex.comnih.gov The separation can be performed using either HPLC or GC, depending on the volatility and derivatization of the analyte. nih.gov

Spectroscopic Methods for Real-time Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring its synthesis in real-time. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups.

For product characterization, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and structure of the final product. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the benzylic CH₂ group, the methyl group, and the hydroxyl proton. chemicalbook.com The coupling patterns and chemical shifts provide definitive proof of the substitution pattern on the aromatic ring.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring. youtube.comxjtu.edu.cnnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be followed continuously. For example, in the synthesis of this compound by the reduction of 4-fluoro-2-methylbenzaldehyde (B1304903), one could monitor the disappearance of the aldehyde carbonyl (C=O) stretching band (typically around 1700 cm⁻¹) and the simultaneous appearance of the alcohol hydroxyl (O-H) stretching band (a broad peak around 3300 cm⁻¹). rsc.org This allows for precise determination of reaction endpoints and optimization of reaction conditions.

| Technique | Application | Key Observables for this compound |

|---|---|---|

| ¹H NMR | Structural Confirmation | Signals for aromatic (Ar-H), methylene (B1212753) (CH₂), methyl (CH₃), and hydroxyl (OH) protons. chemicalbook.com |

| ¹³C NMR | Structural Confirmation | Distinct signals for each carbon atom, including the C-F and C-O carbons. |

| FTIR | Functional Group ID | Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-F stretch (~1230 cm⁻¹), aromatic C-H and C=C bands. |

| In-situ FTIR | Real-time Reaction Monitoring | Decrease in reactant peaks (e.g., C=O stretch of aldehyde) and increase in product peaks (e.g., O-H stretch of alcohol). rsc.org |

Environmental and Sustainable Aspects of 4 Fluoro 2 Methylbenzyl Alcohol

Green Synthesis and Process Intensification for 4-Fluoro-2-methylbenzyl Alcohol Production

The traditional synthesis of benzyl (B1604629) alcohol derivatives can involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste generation. nih.gov Green chemistry principles aim to mitigate these issues by designing more efficient and environmentally benign synthetic routes. For this compound, this involves exploring alternative catalysts, reaction media, and process technologies.

One of the key strategies in green synthesis is the use of biocatalysts. Enzymes and whole-cell systems offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. nih.govscielo.org.mx The reduction of the precursor, 4-fluoro-2-methylbenzaldehyde (B1304903), to this compound is a prime candidate for biocatalysis. Studies on similar substrates have shown the potential of using vegetable wastes, which contain a variety of reducing enzymes, as a low-cost and sustainable source of biocatalysts. scielo.org.mx For instance, aqueous extracts from various plant materials have been successfully used to reduce benzaldehyde (B42025) to benzyl alcohol. scielo.org.mx Furthermore, whole-cell catalysis using organisms like baker's yeast (Saccharomyces cerevisiae) has been shown to be effective in the reduction of fluorinated benzaldehydes. nih.gov These biocatalytic methods avoid the use of toxic and expensive metal-hydride reducing agents commonly employed in traditional organic synthesis. scielo.org.mx

Process intensification is another crucial aspect of greening chemical production. This approach focuses on developing smaller, more efficient, and safer manufacturing processes. pharmasalmanac.compharmafeatures.comblazingprojects.com Continuous flow chemistry, often performed in microreactors, offers significant advantages over traditional batch processing. pharmasalmanac.compharmafeatures.comblazingprojects.com These systems provide superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste. pharmasalmanac.com For the synthesis of pharmaceutical intermediates like this compound, integrating continuous flow methods can streamline production and minimize the handling of hazardous materials. pharmasalmanac.compharmafeatures.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Benzyl Alcohol Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Catalysts | Often rely on metal catalysts which can be toxic and difficult to remove. nih.gov | Biocatalysts (enzymes, whole cells) offering high selectivity and mild reaction conditions. nih.govscielo.org.mxnih.govnih.gov |

| Reducing Agents | Use of metal hydrides which are hazardous and generate waste. scielo.org.mx | In-situ regeneration of cofactors in biocatalytic systems. nih.gov |

| Solvents | Often uses volatile organic compounds (VOCs). | Use of greener solvents like water or bio-based solvents. |

| Process Technology | Predominantly batch reactors with potential for thermal runaway and side reactions. pharmasalmanac.com | Continuous flow reactors and microreactors for better control, safety, and efficiency. pharmasalmanac.compharmafeatures.comblazingprojects.com |

| Waste Generation | Can be significant due to multi-step processes and use of stoichiometric reagents. | Reduced waste through higher selectivity, catalyst recycling, and atom economy. pharmasalmanac.com |

| Energy Consumption | Often requires high temperatures and pressures. nih.gov | Milder reaction conditions lead to lower energy input. nih.govscielo.org.mx |

Investigation of Degradation Pathways and Environmental Fate

Understanding the environmental fate of a chemical is essential to assess its potential long-term impact. For this compound, this involves investigating its persistence, mobility, and degradation in various environmental compartments.

Organofluorine compounds, particularly those with aromatic rings, are often resistant to biodegradation due to the high strength of the carbon-fluorine bond. researchgate.netmdpi.comnih.gov The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, making it less susceptible to microbial attack compared to its non-fluorinated counterparts. mdpi.com However, the position of the fluorine substituent and the presence of other functional groups play a crucial role in determining the biodegradability of these compounds.

Studies on the biodegradation of similar compounds, such as 4-fluorobenzoate, have shown that some microbial strains are capable of cleaving the C-F bond, often as a late step in the degradation pathway. numberanalytics.comresearchgate.net The initial steps typically involve oxidation of other parts of the molecule. mdpi.com For this compound, a plausible initial degradation step would be the oxidation of the alcohol group to the corresponding aldehyde and then to a carboxylic acid, 4-fluoro-2-methylbenzoic acid. This is a common metabolic pathway for benzyl alcohols in microorganisms. The subsequent degradation of the fluorinated aromatic ring is likely to be the rate-limiting step.